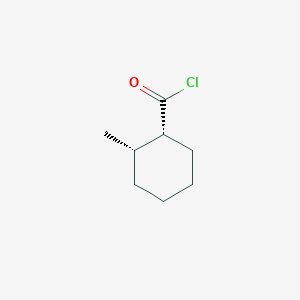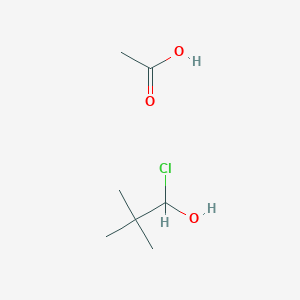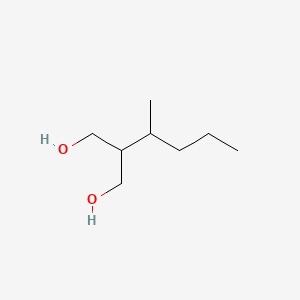
3-Hexyn-2-one, 5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyn-2-one, 5,5-dimethyl- is an organic compound with the molecular formula C8H12O. It is a derivative of hexynone, characterized by the presence of a triple bond between the third and fourth carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hexyn-2-one, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of acetylene with acetone in the presence of a strong base, such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of 3-Hexyn-2-one, 5,5-dimethyl- often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the reaction between acetylene and acetone. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexyn-2-one, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, producing alkenes or alkanes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), hydroxyl groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated compounds, alcohols.
Aplicaciones Científicas De Investigación
3-Hexyn-2-one, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-Hexyn-2-one, 5,5-dimethyl- involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in addition reactions, where it can form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The presence of the methyl groups also influences the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
3-Hexyn-2-one: Lacks the two methyl groups, resulting in different reactivity and properties.
3,5-Dimethyl-1-hexyn-3-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains two hydroxyl groups, making it more hydrophilic and reactive in different types of reactions.
Uniqueness: 3-Hexyn-2-one, 5,5-dimethyl- is unique due to its specific structure, which combines a triple bond with two methyl groups and a carbonyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
10564-81-5 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
5,5-dimethylhex-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)5-6-8(2,3)4/h1-4H3 |
Clave InChI |
QKYJXFWNIYQOJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)



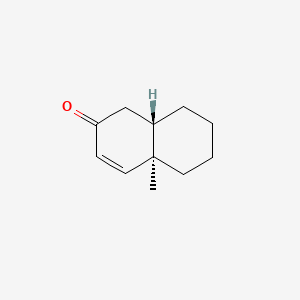
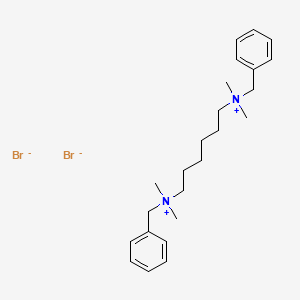
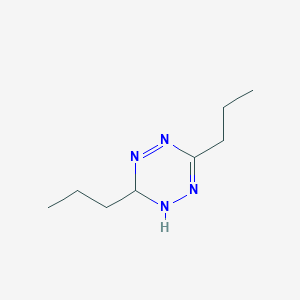


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
